

physicochemical properties of 2-Chloro-6-methoxyquinoline-3-carbonitrile

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Compound of Interest

Compound Name: 2-Chloro-6-methoxyquinoline-3-carbonitrile

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An In-Depth Technical Guide to the Physicochemical Properties of **2-Chloro-6-methoxyquinoline-3-carbonitrile**

Introduction

2-Chloro-6-methoxyquinoline-3-carbonitrile is a substituted quinoline derivative that serves as a pivotal building block in synthetic and medicinal chemistry. The quinoline scaffold itself is a core component of numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimalarial, and antibacterial properties.^[1] The specific functionalization of this molecule—with a chloro group at the 2-position, a methoxy group at the 6-position, and a nitrile at the 3-position—creates a unique electronic and steric profile, rendering it a versatile intermediate for the synthesis of more complex, biologically active heterocyclic systems.^{[2][3]}

Understanding the fundamental physicochemical properties of this compound is paramount for researchers in drug discovery and materials science. These properties govern its reactivity, solubility, crystal packing, and bioavailability, directly influencing its handling, reaction optimization, and potential as a lead compound in pharmaceutical development. This guide provides a comprehensive overview of its structural, physical, and spectral characteristics, supported by established analytical protocols and insights into its synthetic utility.

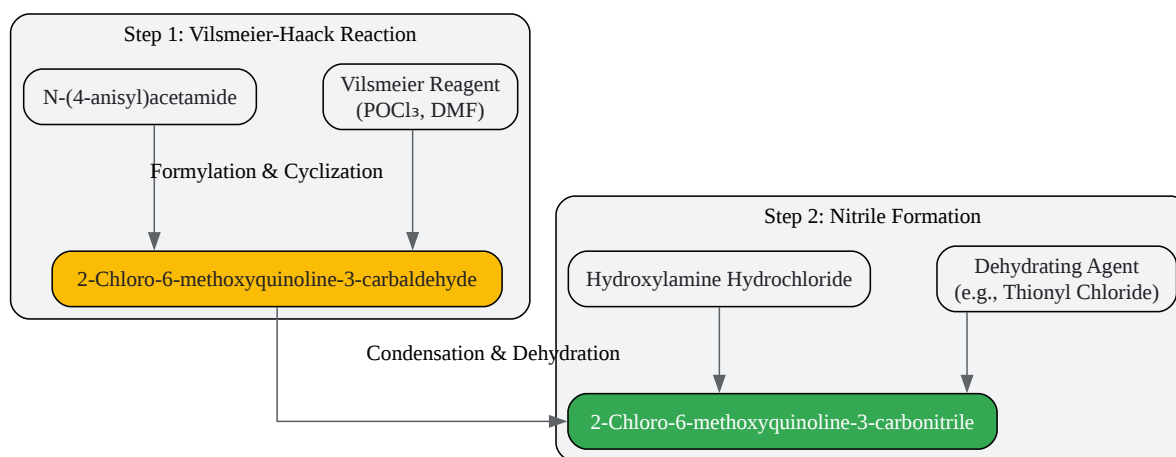
Chemical Identity and Molecular Structure

The structural integrity of a compound is the foundation of its chemical behavior. **2-Chloro-6-methoxyquinoline-3-carbonitrile** is characterized by a planar, fused bicyclic aromatic system. The electron-withdrawing nature of the chlorine and nitrile substituents, contrasted with the electron-donating methoxy group, establishes a distinct reactivity profile across the quinoline ring.

Identifier	Value	Source
IUPAC Name	2-Chloro-6-methoxyquinoline-3-carbonitrile	N/A
CAS Number	101617-91-8	[4]
Molecular Formula	C ₁₁ H ₇ ClN ₂ O	[5]
Molecular Weight	218.64 g/mol	[5]
SMILES String	<chem>Clc1nc2c(cc(cc2)OC)cc1C#N</chem>	[5]
InChI Key	AMFXVCDHDIEGIM-UHFFFAOYSA-N	[5]

Synthesis and Purification

The synthesis of **2-chloro-6-methoxyquinoline-3-carbonitrile** typically proceeds from its aldehyde precursor, 2-chloro-6-methoxyquinoline-3-carbaldehyde. This intermediate is commonly prepared via a Vilsmeier-Haack reaction, a robust method for the formylation of electron-rich aromatic compounds.[1][6] The subsequent conversion of the aldehyde to the nitrile is a critical step for introducing a versatile functional group for further chemical elaboration.



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*General synthetic workflow for **2-Chloro-6-methoxyquinoline-3-carbonitrile**.*

Experimental Protocol: Synthesis

Causality: The Vilsmeier-Haack reaction is chosen for its efficiency in simultaneously chlorinating the 2-position and formylating the 3-position of the quinoline ring system formed in situ from an acetanilide precursor. The conversion of the resulting aldehyde to a nitrile is often achieved via an oxime intermediate, which is then dehydrated. This two-step process is a reliable method for installing the carbonitrile group.

- **Synthesis of the Aldehyde Intermediate:** To a stirring solution of N-(4-anisyl)acetamide (1 equivalent) in N,N-dimethylformamide (DMF, 3 equivalents), phosphorus oxychloride (POCl₃, 4.5 equivalents) is added dropwise at 0°C.
- The reaction mixture is heated to 80-90°C for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

- The mixture is cooled and carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to yield 2-chloro-6-methoxyquinoline-3-carbaldehyde.
- Synthesis of the Nitrile: The crude aldehyde (1 equivalent) is dissolved in a suitable solvent like formic acid. Hydroxylamine hydrochloride (1.2 equivalents) is added, and the mixture is refluxed.
- The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is precipitated by adding water.
- The solid is filtered, washed, and dried to yield **2-chloro-6-methoxyquinoline-3-carbonitrile**.

Purification Protocol

Trustworthiness: Recrystallization is a self-validating purification technique. A pure compound will have a sharp, defined melting point, and the formation of well-defined crystals is indicative of homogeneity. A mixed solvent system like ethyl acetate/petroleum ether allows for fine-tuning of solubility to achieve optimal crystal growth.^{[6][7]}

- Dissolve the crude product in a minimum amount of hot ethyl acetate.
- Slowly add petroleum ether (a non-solvent) until the solution becomes slightly turbid.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration and wash with a small amount of cold petroleum ether.
- Dry the crystals under vacuum.

Physicochemical Properties

The physical properties of the compound are essential for its practical application in a laboratory setting.

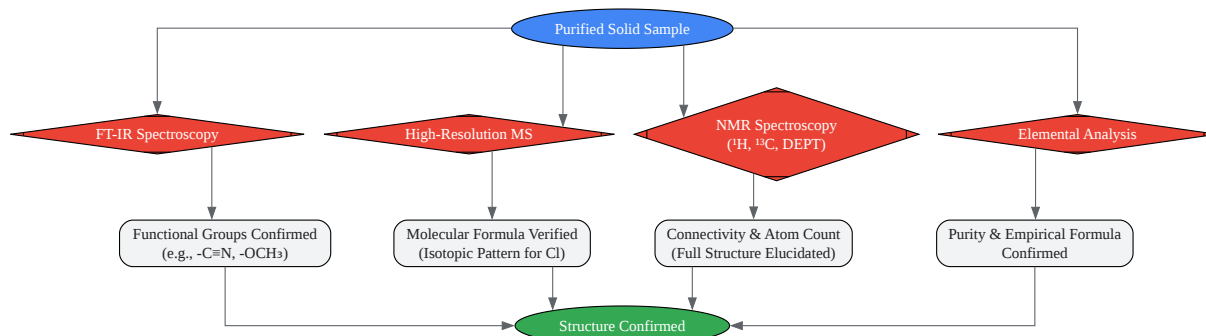
Property	Value / Description	Notes
Physical State	Solid	[5]
Appearance	Data not available; likely off-white to yellow crystalline solid.	Based on related compounds.
Melting Point	Data not readily available in reviewed literature.	The related compound 2-chloroquinoline-3-carbonitrile melts at 164-168 °C.[8]
Solubility	Expected to be soluble in polar aprotic solvents (DMSO, DMF, acetone) and chlorinated solvents (DCM, chloroform); low solubility in water and nonpolar alkanes.	Based on molecular structure.
pKa (Predicted)	The quinoline nitrogen is weakly basic. Its pKa is significantly lowered by the electron-withdrawing effects of the C2-chloro and C3-nitrile groups.	Precise experimental value not available.

Protocol: Melting Point Determination

- A small, dry sample of the recrystallized product is packed into a capillary tube to a depth of 2-3 mm.
- The tube is placed in a calibrated digital melting point apparatus.
- The temperature is increased rapidly to about 15°C below the expected melting point, then increased slowly at a rate of 1-2°C per minute.
- The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A narrow range (<2°C) indicates high purity.

Spectroscopic and Analytical Characterization

A multi-technique analytical approach is required to unambiguously confirm the structure and purity of the synthesized compound. Each method provides a unique piece of the structural puzzle.



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Comprehensive analytical workflow for structural verification.

Infrared (IR) Spectroscopy

Expertise: IR spectroscopy is a rapid and powerful tool for identifying the key functional groups present in a molecule. For this compound, the most diagnostic peak is the sharp, strong absorbance of the nitrile group, which is difficult to confirm by NMR alone.

- Nitrile (C≡N) stretch: A sharp, intense peak is expected around 2230 cm⁻¹.^[7] Its presence is a strong confirmation of the successful conversion from the aldehyde.
- Aromatic C=C/C=N stretches: Multiple sharp peaks in the 1600-1450 cm⁻¹ region.

- C-O (Aryl ether) stretch: A strong peak typically found in the 1250-1200 cm^{-1} region.
- C-Cl stretch: A peak in the fingerprint region, typically around 800-600 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.^[7]

- ^1H NMR: The proton spectrum will confirm the substitution pattern. Expected signals include:
 - A singlet for the methoxy ($-\text{OCH}_3$) protons, integrating to 3H, typically around δ 3.9-4.1 ppm.
 - Several distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. The specific splitting patterns (e.g., doublets, singlets) will depend on their coupling with neighboring protons, confirming their relative positions.
- ^{13}C NMR: The carbon spectrum provides a count of unique carbon atoms. Key expected signals:
 - A signal for the nitrile carbon ($-\text{C}\equiv\text{N}$) around δ 115-120 ppm.
 - A signal for the methoxy carbon ($-\text{OCH}_3$) around δ 55-60 ppm.
 - Multiple signals in the aromatic region (δ 110-160 ppm), including the carbon atoms bonded to chlorine and the methoxy group, which can be identified with the help of DEPT experiments or computational predictions.

Mass Spectrometry (MS)

Expertise: High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.^[7]

- Molecular Ion Peak (M^+): The spectrum should show a molecular ion peak corresponding to the exact mass of $\text{C}_{11}\text{H}_7\text{ClN}_2\text{O}$.

- **Isotopic Pattern:** A critical diagnostic feature will be the presence of two peaks for the molecular ion: one for the molecule containing the ^{35}Cl isotope (M^+) and another, approximately one-third the intensity, for the molecule containing the ^{37}Cl isotope ($M+2$). This 3:1 ratio is a definitive signature for a monochlorinated compound.

Reactivity and Applications in Drug Discovery

The utility of **2-chloro-6-methoxyquinoline-3-carbonitrile** lies in its engineered reactivity.

- **Nucleophilic Aromatic Substitution:** The chlorine atom at the 2-position is activated by the adjacent ring nitrogen, making it susceptible to displacement by various nucleophiles (e.g., amines, thiols, alcohols). This allows for the introduction of diverse side chains, a common strategy in drug development to modulate potency and pharmacokinetic properties.
- **Nitrile Group Chemistry:** The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for functionalization. It is also a key participant in cycloaddition reactions to form other heterocyclic rings.
- **Medicinal Chemistry Intermediate:** This compound serves as a precursor for the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]quinolines, which have shown promise as antiviral and antimalarial agents.^{[1][9][10]} The chloro and methoxy groups themselves are recognized as important substituents in drug design, influencing binding interactions and metabolic stability.^[11]

Safety and Handling

Proper handling is essential due to the compound's potential toxicity.

- **Hazard Classifications:** Acutely toxic if swallowed (Category 3) and causes serious eye damage.^[5]
- **Signal Word:** Danger.^[5]
- **Precautionary Measures:**
 - Always handle in a well-ventilated chemical fume hood.

- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- Storage Class: 6.1C - Combustible, acute toxic compounds.[5]

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